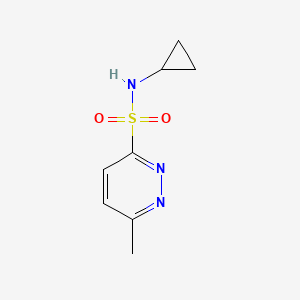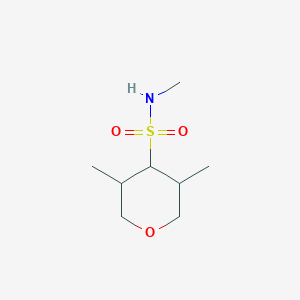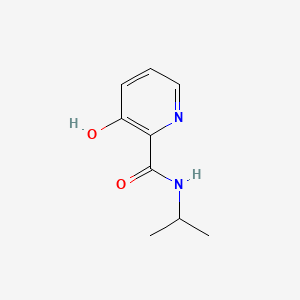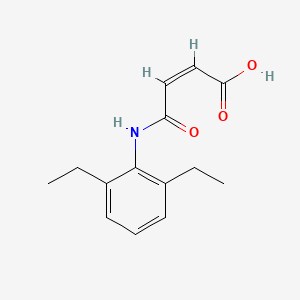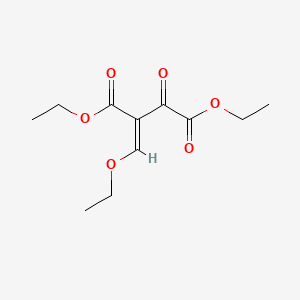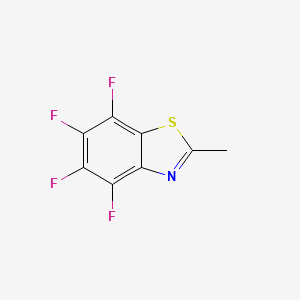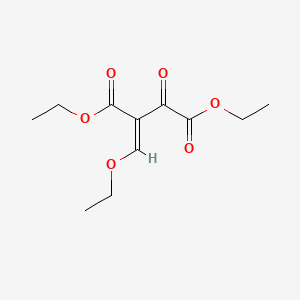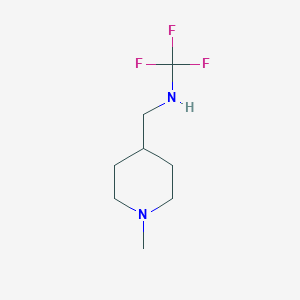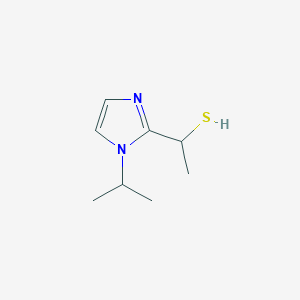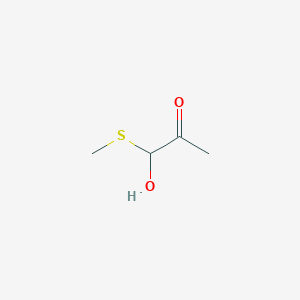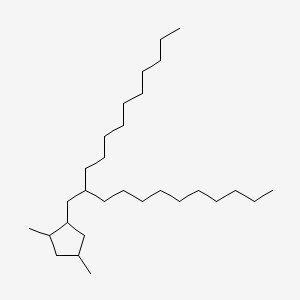
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is a complex organic compound with the molecular formula C27H54. It is also known by other names such as Heneicosane, 11-(cyclopentylmethyl)- and 11-(Cyclopentylmethyl)heneicosane . This compound is characterized by its cyclopentane ring structure substituted with long alkyl chains and methyl groups, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- typically involves the alkylation of cyclopentane with decyldodecyl and methyl substituents. The reaction conditions often require the presence of a strong acid catalyst to facilitate the alkylation process. The specific details of the synthetic route can vary, but it generally involves the following steps:
Alkylation: Cyclopentane is reacted with decyldodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The resulting product is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
On an industrial scale, the production of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the final product. The industrial process is designed to optimize the reaction conditions, minimize by-products, and ensure the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert any carbonyl groups back to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated cyclopentane derivatives
Aplicaciones Científicas De Investigación
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The specific pathways involved can vary depending on the application and the target system.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A cycloalkane with a similar ring structure but without the long alkyl chains.
Cyclopentane: The parent compound without the decyldodecyl and methyl substituents.
Cycloheptane: A larger ring structure with similar chemical properties.
Uniqueness
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of long alkyl chains and methyl groups enhances its hydrophobicity and makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
55429-26-0 |
|---|---|
Fórmula molecular |
C29H58 |
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
1-(2-decyldodecyl)-2,4-dimethylcyclopentane |
InChI |
InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(25-29-24-26(3)23-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3 |
Clave InChI |
JIBZZZWEWJGUOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCCCC)CC1CC(CC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)
